

A Technical Guide to the Reactivity and Applications of Biotin-PEG4-OH

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Compound of Interest

Compound Name: **Biotin-PEG4-OH**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Biotin-PEG4-OH**, a versatile biotinylation reagent. It details the reactivity of its terminal hydroxyl group with various functional groups, offers established experimental protocols, and presents quantitative data to inform experimental design. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals utilizing biotinylation for bioconjugation, targeted drug delivery, and diagnostic assay development.

Introduction to Biotin-PEG4-OH

Biotin-PEG4-OH is a bifunctional molecule composed of a biotin moiety, a hydrophilic four-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.^{[1][2][3]} The biotin component provides high-affinity binding to avidin and streptavidin, forming the basis of numerous detection and purification systems.^[4] The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, thereby improving the pharmacokinetic and pharmacodynamic properties of conjugated molecules.^{[2][5][6][7][8]} The terminal hydroxyl group serves as a reactive handle for covalent attachment to various functional groups, either directly or after activation to a more reactive species.

Table 1: Physicochemical Properties of **Biotin-PEG4-OH**

Property	Value	References
CAS Number	1217609-84-1	[1] [9] [10]
Molecular Formula	C18H33N3O6S	[3] [9] [10] [11]
Molecular Weight	419.54 g/mol	[3] [9] [10] [11]
Appearance	White to off-white powder or waxy solid	[1] [9]
Purity	≥95%	[1] [10]
Solubility	Water, DMSO, DMF	[1]
Storage Conditions	-20°C, protected from moisture and light	[1] [9] [10]

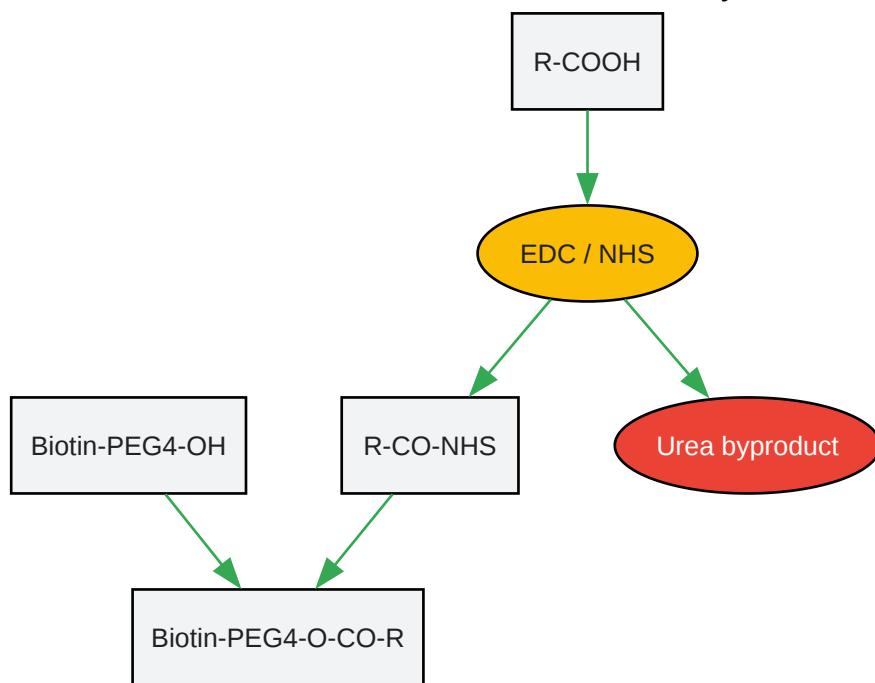
Reactivity of the Terminal Hydroxyl Group

The primary hydroxyl group of **Biotin-PEG4-OH** is a versatile functional group that can be reacted with several other functionalities, typically through activation. Direct reactions are also possible but often require harsher conditions.

Reactions with Carboxylic Acids and Activated Esters

The hydroxyl group can react with carboxylic acids to form ester linkages. This reaction is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.

Esterification of Biotin-PEG4-OH with a Carboxylic Acid

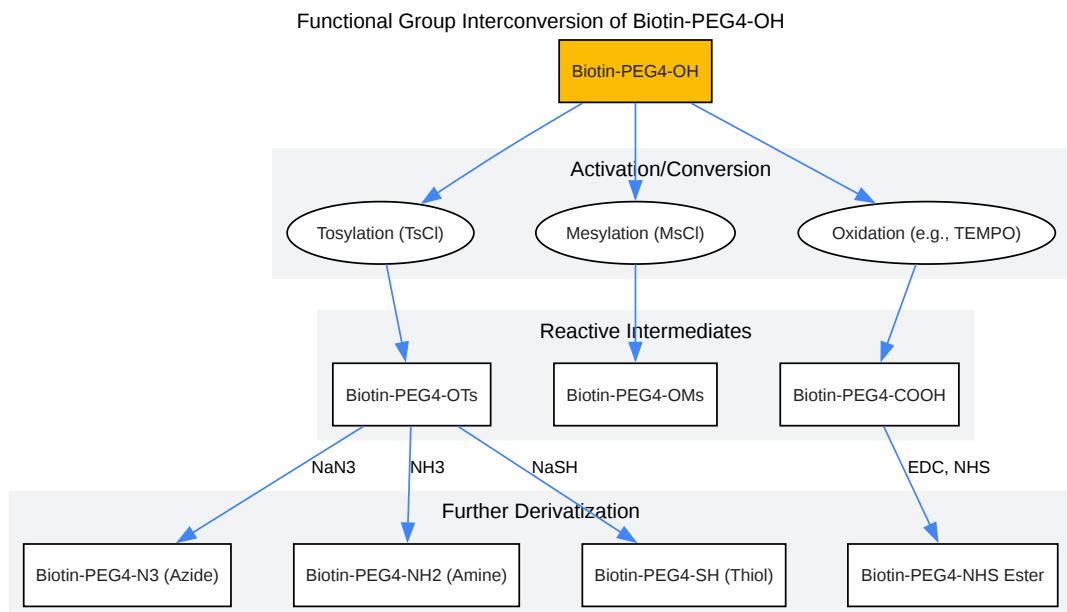
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Caption: Ester bond formation via carbodiimide chemistry.

Alternatively, the hydroxyl group can react directly with pre-activated esters, such as NHS esters, although this is less common than the reaction of NHS esters with primary amines.

Conversion to Other Functional Groups

For broader reactivity, the terminal hydroxyl group of **Biotin-PEG4-OH** is often converted into other functional groups. This strategy significantly expands its utility in bioconjugation.

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Caption: Synthetic routes from **Biotin-PEG4-OH**.

- **Biotin-PEG4-Amine:** The hydroxyl group can be activated with a leaving group like tosyl or mesyl, followed by nucleophilic substitution with ammonia or an amine-containing reagent. Biotin-PEG4-amine can then react with NHS esters or carboxylic acids (in the presence of EDC) to form stable amide bonds.[12]
- **Biotin-PEG4-Carboxylic Acid:** Oxidation of the primary alcohol yields a carboxylic acid.[13][14][15] This derivative can be coupled to primary amines using carbodiimide chemistry.[8][13][15]

- **Biotin-PEG4-Thiol:** The hydroxyl group can be converted to a thiol through various methods, such as activation followed by reaction with a thiolating agent. Thiols are reactive towards maleimides and other thiol-reactive groups.[16][17][18]
- **Biotin-PEG4-Azide/Akyne:** The hydroxyl group can be converted to an azide or alkyne to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[19][20][21] These reactions are highly specific and efficient.

Experimental Protocols

The following are generalized protocols for common biotinylation reactions involving derivatives of **Biotin-PEG4-OH**. Optimization is often necessary for specific applications.

Protocol for Biotinylation of Proteins with Biotin-PEG4-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with Biotin-PEG4-NHS ester, a derivative of **Biotin-PEG4-OH**.

Materials:

- Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
- Biotin-PEG4-NHS Ester
- Anhydrous DMSO or DMF
- Desalting column or dialysis cassette for purification
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- **Prepare Protein Solution:** Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[22][23]

- Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.[24]
- Biotinylation Reaction: Add a 20- to 50-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution.[25] The optimal molar ratio may need to be determined empirically.[22]
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[22][24]
- Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.[22][25]

Table 2: Quantitative Parameters for Protein Biotinylation with Biotin-PEG4-NHS Ester

Parameter	Typical Range/Value	Notes	References
Protein Concentration	1-10 mg/mL	Higher concentrations may require a lower molar excess of biotin reagent.	[22] [25]
Molar Excess of Biotin Reagent	12- to 50-fold	Dependent on protein concentration and desired degree of labeling.	[22] [25]
Reaction pH	7.0-9.0	Optimal for reaction with primary amines.	[5] [6] [26] [27]
Incubation Time	30 min (RT) to 2 hours (4°C)	Longer incubation does not necessarily increase labeling efficiency.	[22]
Degree of Labeling (DOL)	1-6 biotins per antibody	Varies with reaction conditions. Can be quantified using HABA/avidin assays.	[25]

Protocol for Coupling Biotin-PEG4-Carboxylic Acid to Amines

This protocol outlines the conjugation of Biotin-PEG4-Carboxylic Acid to a molecule containing a primary amine.

Materials:

- Amine-containing molecule in a suitable buffer (e.g., MES or PBS, pH 6.0-7.5)
- Biotin-PEG4-Carboxylic Acid
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- (Optional) NHS or Sulfo-NHS
- Anhydrous DMSO or DMF
- Purification supplies (e.g., dialysis, chromatography)

Procedure:

- Dissolve Reagents: Dissolve Biotin-PEG4-Carboxylic Acid in DMSO or DMF. Dissolve EDC and NHS (if used) in a suitable buffer immediately before use.
- Activation of Carboxylic Acid: Add a 1.2- to 1.5-fold molar excess of EDC and NHS over the Biotin-PEG4-Carboxylic Acid. Incubate for 15-30 minutes at room temperature to form the active ester.
- Conjugation Reaction: Add the activated Biotin-PEG4-Carboxylic Acid solution to the amine-containing molecule.
- Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Purification: Purify the conjugate to remove unreacted reagents and byproducts.

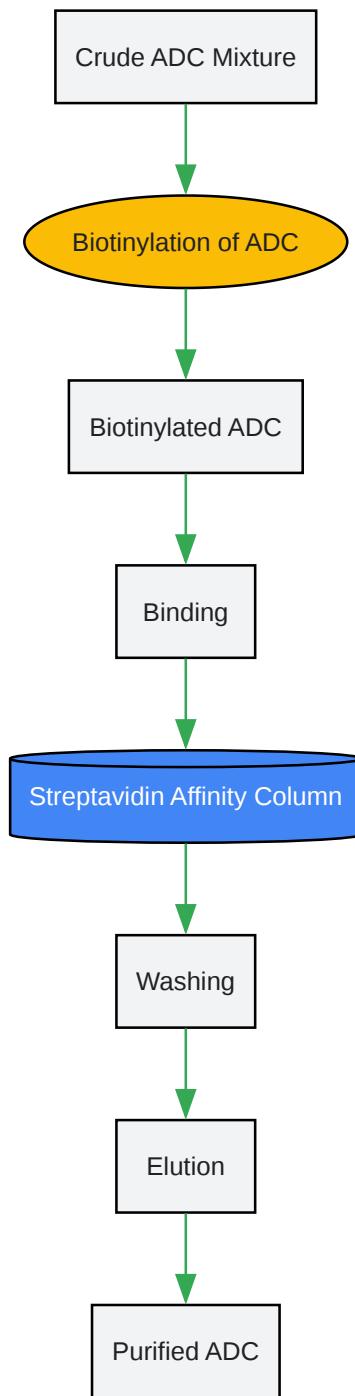
Applications in Research and Drug Development

The versatility of **Biotin-PEG4-OH** and its derivatives makes them invaluable tools in various scientific disciplines.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, biotinylation can be used for purification, characterization, and as part of the linker system.^[28] The strong and specific interaction between biotin and avidin/streptavidin allows for efficient isolation and detection of biotin-labeled ADCs.^[28]

Workflow for ADC Purification using Biotinylation

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Caption: ADC purification workflow.

Targeted Drug Delivery

Biotin can act as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors. The **Biotin-PEG4-OH** linker can be used to attach biotin to nanoparticles, liposomes, or drug molecules, enhancing their delivery to target tissues.[1][7]

Immunoassays and Diagnostics

The high affinity of the biotin-streptavidin interaction is widely exploited in diagnostic assays such as ELISA, Western blotting, and immunohistochemistry. **Biotin-PEG4-OH** can be used to label antibodies, proteins, or nucleic acid probes, enabling sensitive detection.[1]

Conclusion

Biotin-PEG4-OH is a highly versatile reagent for bioconjugation. While its terminal hydroxyl group can be directly reacted, its true potential is realized through its conversion to a variety of other functional groups, including amines, carboxylic acids, thiols, azides, and alkynes. This guide provides the foundational knowledge and protocols for researchers to effectively utilize **Biotin-PEG4-OH** and its derivatives in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics.

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